molecular formula C17H17Cl2N3O B2387322 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine CAS No. 1024496-60-3

1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine

Cat. No.: B2387322
CAS No.: 1024496-60-3
M. Wt: 350.24
InChI Key: QZKBZYIYIYYNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a 2-chloropyridin-3-ylmethanone moiety, making it a subject of study in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the 5-chloro-2-methylphenyl group through nucleophilic substitution. The final step involves the coupling of the piperazine derivative with 2-chloropyridin-3-ylmethanone under specific reaction conditions, such as the use of a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific biological pathways, offering potential therapeutic benefits for various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science, catalysis, and other industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring.

    4-Iodobenzoic Acid: This compound features an iodine atom attached to a benzoic acid moiety.

Uniqueness

The uniqueness of 1-(5-chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological targets make it a versatile compound for research and industrial use.

Properties

IUPAC Name

[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O/c1-12-4-5-13(18)11-15(12)21-7-9-22(10-8-21)17(23)14-3-2-6-20-16(14)19/h2-6,11H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZKBZYIYIYYNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(N=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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